2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazoloquinazoline structure, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has shown its potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth. The compound’s structure allows it to fit into enzyme pockets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar triazolo structure but differs in its biological activity and applications.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with distinct pharmacological properties.
Uniqueness
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific triazoloquinazoline framework, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
777867-05-7 |
---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C10H10N4O/c1-6-11-10-12-8-3-2-4-9(15)7(8)5-14(10)13-6/h5H,2-4H2,1H3 |
InChI Key |
CJOUUKLPVZKFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.